
3-(1,4-Thiazepan-4-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,4-Thiazepan-4-yl)oxolan-2-one, also known as TBOA, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of neuroscience. TBOA is a glutamate transporter inhibitor that has been shown to have significant effects on synaptic transmission and plasticity. In
Aplicaciones Científicas De Investigación
3-(1,4-Thiazepan-4-yl)oxolan-2-one has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to have significant effects on synaptic transmission and plasticity, making it an important tool for studying the mechanisms underlying these processes. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has also been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. In addition, 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been used in studies investigating the effects of drugs and other compounds on glutamate transporters and synaptic transmission.
Mecanismo De Acción
3-(1,4-Thiazepan-4-yl)oxolan-2-one is a glutamate transporter inhibitor that works by blocking the reuptake of glutamate into presynaptic neurons. This leads to an increase in extracellular glutamate levels, which can have significant effects on synaptic transmission and plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have a high affinity for the glutamate transporter EAAT3, which is primarily expressed in neurons. This selectivity for EAAT3 makes 3-(1,4-Thiazepan-4-yl)oxolan-2-one a valuable tool for studying the role of this transporter in synaptic transmission and plasticity.
Biochemical and Physiological Effects
3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have significant effects on synaptic transmission and plasticity. It has been shown to increase extracellular glutamate levels, which can lead to an increase in excitatory postsynaptic currents (EPSCs) and an enhancement of synaptic plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has also been shown to have neuroprotective effects in certain models of neurological disorders, including stroke and traumatic brain injury. In addition, 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have effects on other neurotransmitter systems, including the GABAergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1,4-Thiazepan-4-yl)oxolan-2-one in lab experiments is its selectivity for the glutamate transporter EAAT3. This allows researchers to specifically target this transporter and study its role in synaptic transmission and plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using 3-(1,4-Thiazepan-4-yl)oxolan-2-one is its potential toxicity at high concentrations. Careful dosing and monitoring of 3-(1,4-Thiazepan-4-yl)oxolan-2-one levels is necessary to avoid any potential toxic effects.
Direcciones Futuras
There are many potential future directions for research involving 3-(1,4-Thiazepan-4-yl)oxolan-2-one. One area of interest is the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. 3-(1,4-Thiazepan-4-yl)oxolan-2-one could be used to investigate the effects of drugs and other compounds on glutamate transporters in these disorders. Another area of interest is the development of new glutamate transporter inhibitors with improved selectivity and efficacy. 3-(1,4-Thiazepan-4-yl)oxolan-2-one could serve as a starting point for the development of these new compounds. Finally, 3-(1,4-Thiazepan-4-yl)oxolan-2-one could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems and their effects on synaptic transmission and plasticity.
Métodos De Síntesis
The synthesis of 3-(1,4-Thiazepan-4-yl)oxolan-2-one involves the reaction between 4-methyl-5-(4-methylphenyl)-4,5-dihydrothiazepin-2(1H)-one and 2,3-epoxybutane in the presence of a base catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure 3-(1,4-Thiazepan-4-yl)oxolan-2-one. This synthesis method has been well-established in the literature and has been used in many studies involving 3-(1,4-Thiazepan-4-yl)oxolan-2-one.
Propiedades
IUPAC Name |
3-(1,4-thiazepan-4-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9-8(2-5-12-9)10-3-1-6-13-7-4-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWURVUKULLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Thiazepan-4-yl)oxolan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

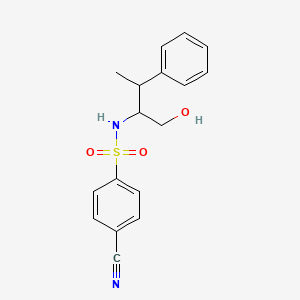
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
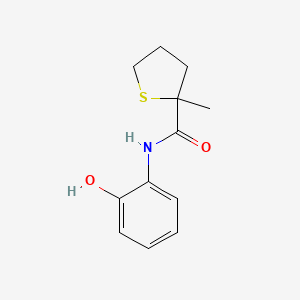
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
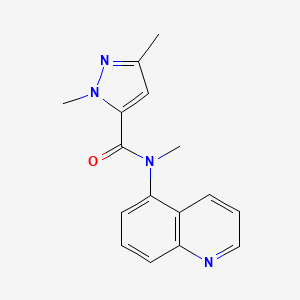
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
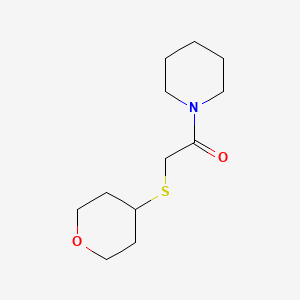
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)
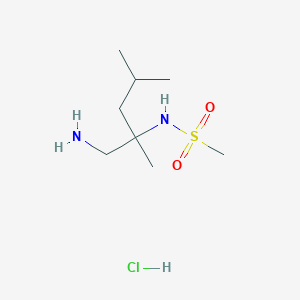


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

